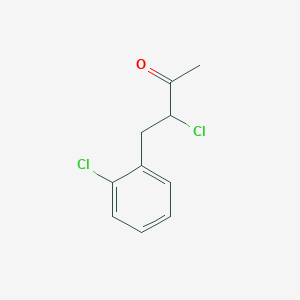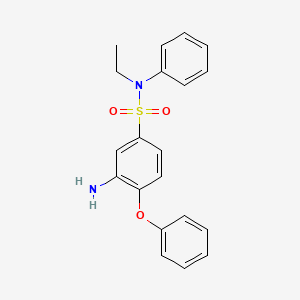![molecular formula C22H34 B11962961 1-[2-(1-Adamantyl)ethyl]adamantane](/img/structure/B11962961.png)
1-[2-(1-Adamantyl)ethyl]adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1-Adamantyl)ethyl]adamantane is a compound with the molecular formula C22H34. It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two adamantyl groups connected by an ethyl chain. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-[2-(1-Adamantyl)ethyl]adamantane typically involves the alkylation of adamantane derivatives. One common method is the reaction of 1-adamantyl bromide with ethyl magnesium bromide, followed by a coupling reaction with another adamantyl group. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for adamantane derivatives often involve catalytic hydrogenation and dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing the production of by-products .
Analyse Des Réactions Chimiques
1-[2-(1-Adamantyl)ethyl]adamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Common reagents used in these reactions include halogens, strong acids, and bases, as well as various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Applications De Recherche Scientifique
1-[2-(1-Adamantyl)ethyl]adamantane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2-(1-Adamantyl)ethyl]adamantane involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For example, some adamantane derivatives inhibit the activity of viral enzymes, preventing the replication of viruses .
In medicinal applications, these compounds can cross the blood-brain barrier and interact with neurotransmitter receptors, thereby exerting their therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
1-[2-(1-Adamantyl)ethyl]adamantane can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound with a similar structure.
What sets this compound apart is its unique ethyl linkage between two adamantyl groups, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased stability or enhanced interaction with molecular targets .
Propriétés
Formule moléculaire |
C22H34 |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
1-[2-(1-adamantyl)ethyl]adamantane |
InChI |
InChI=1S/C22H34/c1(21-9-15-3-16(10-21)5-17(4-15)11-21)2-22-12-18-6-19(13-22)8-20(7-18)14-22/h15-20H,1-14H2 |
Clé InChI |
QHOHVQMXSAPBPK-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CCC45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


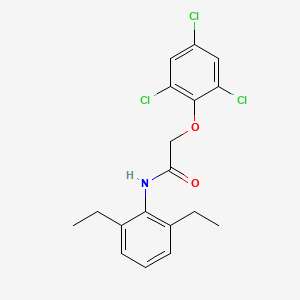
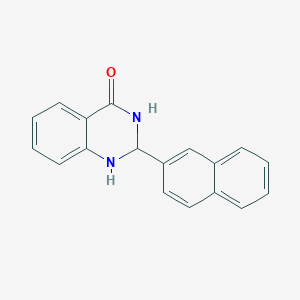

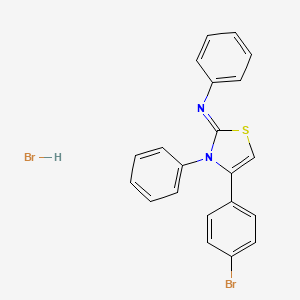
![N'-[(E)-(4-fluorophenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11962903.png)
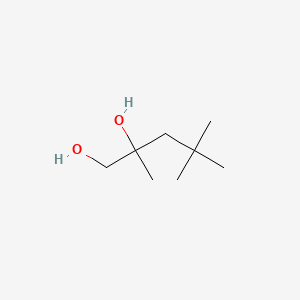
![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)
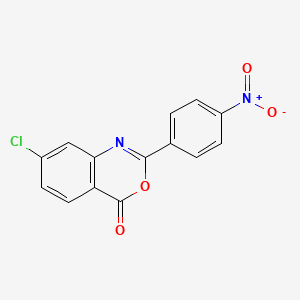
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11962922.png)

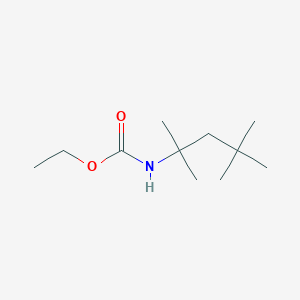
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)
